![molecular formula C14H8F3N3O2S B14124178 N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1173048-55-9](/img/structure/B14124178.png)
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, an oxadiazole ring, and a thiophene ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The thiophene ring can be introduced through a coupling reaction with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxadiazole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and physical properties .
Scientific Research Applications
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring can interact with enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-(tert-butyl)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide: This compound shares a similar thiophene and trifluoromethyl structure but differs in the substituents on the thiophene ring.
Thiazolecarboxamide derivatives: These compounds have a similar oxadiazole ring but differ in the nature of the substituents and the overall structure.
Uniqueness
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1173048-55-9 |
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Molecular Formula |
C14H8F3N3O2S |
Molecular Weight |
339.29 g/mol |
IUPAC Name |
N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)9-5-3-8(4-6-9)12-19-20-13(22-12)18-11(21)10-2-1-7-23-10/h1-7H,(H,18,20,21) |
InChI Key |
XVMZCSJFYDXNGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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